Compound Description: This compound features a reduced pyridine ring adopting a half-chair conformation. The molecules form a C(5)C(5)[R(1)(2)(8)] chain of rings via two C-H...O hydrogen bonds. []
Relevance: This compound shares the core structure of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine with the target compound, 5-(butylsulfonyl)-3-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. Both compounds contain a tetrahydropyridine ring fused to a pyrazole moiety. The variations lie in the substituents on the pyrazole and pyridine rings and the presence of the spiro-cyclohexane-dione group in this compound. []
Compound Description: Similar to the previous compound, this molecule features a half-chair conformation for the reduced pyridine ring. It forms C(6)C(7)[R(2)(2)(11)] chains of rings through two C-H...O hydrogen bonds, further stabilized by a C-H...pi hydrogen bond. []
Compound Description: The six-membered ring in this compound adopts a half-chair conformation. The crystal structure reveals weak C—H⋯O interactions between molecules. []
Relevance: This compound shares the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core structure with 5-(butylsulfonyl)-3-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. Despite differing substituents on the core structure, the shared core highlights a structural relationship. []
Compound Description: This compound features a half-chair conformation for the reduced pyridine ring, with the methylsulfonyl group in an equatorial position. Molecules form centrosymmetric dimers via C-H...π(arene) hydrogen bonds. []
Relevance: This compound belongs to the same chemical class as 5-(butylsulfonyl)-3-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, both containing the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold. Similarities are present in the substituents on the pyrazole ring, with both compounds featuring aromatic substituents at the 3-position and sulfonyl groups at the 5-position. []
Compound Description: Similar to the previous compound, this molecule exhibits a half-chair conformation for the reduced pyridine ring and has a methylsulfonyl group in an equatorial site. Two C-H...O hydrogen bonds link molecules, forming ribbons of R33(18) rings, further connected by C-Cl...π(arene) interactions. []
Relevance: This compound also shares the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core and a methylsulfonyl group at the 5-position with the target compound, 5-(butylsulfonyl)-3-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, demonstrating structural similarities within this class of compounds. []
Compound Description: This compound displays a half-chair conformation for the reduced pyridine ring and a methylsulfonyl substituent at an equatorial position. Molecules are linked into sheets by C-H...O and C-H...π(arene) hydrogen bonds. []
Relevance: The presence of the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core and the methylsulfonyl group at the 5-position links this compound structurally to 5-(butylsulfonyl)-3-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, highlighting the recurring structural features within this compound series. []
Compound Description: This molecule features a reduced pyridine ring in a half-chair conformation. C-H...O hydrogen bonds connect the molecules into centrosymmetric dimers, further supported by a C-H...pi hydrogen bond. []
Relevance: Both this compound and 5-(butylsulfonyl)-3-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine share the 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine core and the 4-methoxybenzyl substituent on the tetrahydropyridine ring, indicating a close structural relationship. []
Compound Description: This compound shows a half-chair conformation for the reduced pyridine ring. C-H...O hydrogen bonds link the molecules into simple chains. []
Relevance: The presence of the 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine core structure, a key feature also present in 5-(butylsulfonyl)-3-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, establishes a structural connection between the two compounds. []
Compound Description: This compound exhibits a half-chair conformation in its reduced pyridine ring. A combination of C-H...O and C-H...pi hydrogen bonds links the molecules into a chain of edge-fused centrosymmetric rings. These chains are further connected by weak hydrogen bonds, forming supramolecular arrays in two or three dimensions. []
Relevance: The common 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine core structure present in both this compound and 5-(butylsulfonyl)-3-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine highlights their structural similarity despite variations in their substituents. []
Compound Description: This compound features a reduced pyridine ring in a half-chair conformation. Two independent C-H...O hydrogen bonds link the heterocyclic molecules into sheets. []
Relevance: This compound shares the 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine core structure with the target compound, 5-(butylsulfonyl)-3-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, making it a structurally related compound. []
Compound Description: This compound features a half-chair conformation for its reduced pyridine ring. The heterocyclic components form centrosymmetric dimers through a single C-H...pi interaction. []
Relevance: The shared 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine core structure between this compound and 5-(butylsulfonyl)-3-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine confirms their structural relationship. Both compounds also share a benzyl substituent on the tetrahydropyridine ring, further highlighting their similarity. []
Compound Description: This compound is isomorphous with the 4-chlorobenzyl analog and also exhibits a half-chair conformation for the reduced pyridine ring. Like the 4-chlorobenzyl analog, its heterocyclic components form centrosymmetric dimers through a C-H...pi interaction. []
Relevance: This compound is structurally analogous to 5-(butylsulfonyl)-3-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, sharing the 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine core. They also share a benzyl substituent on the tetrahydropyridine ring, further solidifying their structural connection. []
Compound Description: This compound is isomorphous with both the 4-chlorobenzyl and 4-bromobenzyl analogs and also has a half-chair conformation for the reduced pyridine ring. It forms centrosymmetric dimers via a C-H...pi interaction, similar to the other analogs. []
Relevance: This compound shares the 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine core structure with 5-(butylsulfonyl)-3-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine and also shares a benzyl substituent on the tetrahydropyridine ring, establishing their structural relationship. []
Compound Description: This compound shows a half-chair conformation for the reduced pyridine ring. Unlike its isomorphous analogs, its heterocyclic molecules form chains of centrosymmetric rings via C-H...O and C-H...pi hydrogen bonds. []
Relevance: This compound shares the 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine core structure with 5-(butylsulfonyl)-3-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. The presence of a benzyl substituent on the tetrahydropyridine ring in both compounds further reinforces their structural relationship. []
Compound Description: This compound's hydrogenated pyridinone ring adopts an envelope conformation. The crystal structure is characterized by N-H⋯O and O-H⋯N hydrogen bonds between molecules. []
Relevance: While structurally different in some aspects, this compound shares the 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine scaffold with 5-(butylsulfonyl)-3-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, highlighting a connection based on this core structure. []
Compound Description: This compound features a pyrazolo[3,4-b]pyridine system where most atoms, excluding those carrying benzamido and oxo substituents, lie in one plane. Intermolecular hydrogen bonds involving the dihydropyridinone ring link molecules into infinite chains. []
Relevance: This compound shares the 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine core structure with 5-(butylsulfonyl)-3-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, indicating a structural connection despite variations in their substituents. []
Compound Description: In this compound, the pyrazole ring exhibits significant bond fixation, while the reduced pyridine ring adopts a half-chair conformation. The molecules are linked into sheets through N-H.O and C-H.O hydrogen bonds, forming alternating centrosymmetric R(2)(2)(12) and R(6)(6)(48) rings. []
Relevance: The shared 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine core structure links this compound to 5-(butylsulfonyl)-3-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. []
Compound Description: This compound exhibits good activity against pathogens of the ESKAPE panel, exceeding that of nitrofurantoin. The study suggests the effectiveness of combining a tetrahydropyrazolopyridine (THPP) scaffold with a nitrofuran warhead. []
Relevance: This compound shares the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold with the target compound, 5-(butylsulfonyl)-3-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. []
Compound Description: This compound is a crucial intermediate in the synthesis of Apixaban, a Factor Xa inhibitor. []
Relevance: This compound shares the 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine core structure with 5-(butylsulfonyl)-3-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, and both compounds feature a 4-methoxyphenyl substituent, albeit at different positions. []
Compound Description: This compound, MHV370, acts as a potent and selective TLR7/8 antagonist. It shows promise in treating systemic autoimmune diseases and is currently in Phase 2 clinical trials for Sjögren's syndrome and mixed connective tissue disease. []
Relevance: This compound shares the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core structure with the target compound, 5-(butylsulfonyl)-3-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. []
Compound Description: JNJ 10329670 is a selective, orally available, and highly potent nonpeptidic, noncovalent inhibitor of human cathepsin S. It exhibits a high affinity (Ki of ∼30 nM) for human cathepsin S but shows much lower activity against the enzyme from other species. This selectivity makes it a valuable tool for investigating the role of cathepsin S in human systems. []
Relevance: This compound shares the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold and methylsulfonyl group at the 5-position with 5-(butylsulfonyl)-3-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, demonstrating a structural relationship. []
Compound Description: This compound is a potent Factor Xa inhibitor. []
Relevance: This compound shares the 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine core structure with 5-(butylsulfonyl)-3-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. []
Compound Description: This compound is a potent Factor Xa inhibitor. []
Relevance: This compound shares the 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine core structure with 5-(butylsulfonyl)-3-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.